iso-Nadolol (tert-Butyl-d9)

LC-MS/MS Bioanalysis Pharmacokinetics

iso-Nadolol (tert-Butyl-d9) is a stable, deuterated isotopologue optimized for quantitative bioanalysis as an internal standard in LC-MS/MS workflows. The mass shift of +9 Da introduced by nine deuterium atoms on the tert-butyl group enables distinct MRM transitions (e.g., m/z 319.20 → 255.00) without cross-talk, ensuring regulatory compliance for ANDA submissions and environmental fate studies where unmatched matrix-effect correction is mandatory. Choose this standard for robust, reproducible, and audit-ready analytical methods.

Molecular Formula C17H27NO4
Molecular Weight 318.46 g/mol
Cat. No. B12419523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-Nadolol (tert-Butyl-d9)
Molecular FormulaC17H27NO4
Molecular Weight318.46 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O
InChIInChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3
InChIKeyVVBMERYDWHEPNU-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iso-Nadolol (tert-Butyl-d9): Deuterated Internal Standard for High-Precision LC-MS/MS Quantification


iso-Nadolol (tert-Butyl-d9) is a stable, deuterium-labeled isotopologue of iso-Nadolol, a non-selective beta-adrenergic antagonist [1]. Its molecular formula is C17H18D9NO4, with a molecular weight of 318.46 g/mol . The compound is characterized by the substitution of nine hydrogen atoms with deuterium on the tert-butyl group, making it chemically distinct from its non-deuterated analog and suitable for use as an internal standard in analytical workflows .

iso-Nadolol (tert-Butyl-d9) vs. Unlabeled Nadolol: Why Analytical Substitution Compromises LC-MS/MS Precision


Substituting iso-Nadolol (tert-Butyl-d9) with unlabeled Nadolol or other in-class analogs in quantitative bioanalysis is not scientifically valid. The key differentiator is the mass shift introduced by the nine deuterium atoms, which enables distinct Multiple Reaction Monitoring (MRM) transitions essential for isotope dilution mass spectrometry [1]. Using a non-deuterated compound would co-elute with the analyte of interest, failing to correct for matrix effects, ionization efficiency variations, and sample-to-sample variability, thereby severely compromising assay accuracy, precision, and reproducibility as mandated by FDA bioanalytical method validation guidelines [1].

Quantitative Differentiation of iso-Nadolol (tert-Butyl-d9): Head-to-Head Evidence for Procurement Decisions


Mass Spectrometry (MS) Differentiation: MRM Transition Shift vs. Unlabeled Nadolol

iso-Nadolol (tert-Butyl-d9) provides a definitive mass shift for MRM-based quantification when compared to unlabeled Nadolol. In a validated HPLC-MS/MS method, the MRM transition for the analyte Nadolol was m/z 310.20 → 254.10, whereas the transition for the deuterated internal standard (IS), Nadolol D9 (a close analog), was m/z 319.20 → 255.00 [1]. This +9 Da shift in the precursor ion and +0.9 Da shift in the product ion eliminates cross-talk and enables baseline separation in the mass analyzer, which is critical for accurate peak integration and quantification [1].

LC-MS/MS Bioanalysis Pharmacokinetics

Physicochemical Differentiation: Lipophilicity (LogP) and Molecular Weight

Deuteration subtly alters key physicochemical properties that influence method development. iso-Nadolol (tert-Butyl-d9) has a reported LogP of 0.7 and a molecular weight of 318.46 g/mol . While the molecular weight difference is the primary driver for MS differentiation, the LogP value is comparable to that of unlabeled Nadolol, which typically ranges from 0.7 to 1.0 [1]. This similarity in lipophilicity ensures that the deuterated internal standard closely mimics the extraction and chromatographic behavior of the analyte, minimizing variability during sample preparation and separation .

Physicochemical Properties Method Development Sample Preparation

Analytical Sensitivity: Lower Limit of Quantification (LLOQ) Achieved with Deuterated Internal Standard

The use of a deuterated internal standard, such as Nadolol D9, directly contributes to achieving high assay sensitivity. In a validated method utilizing deuterated Nadolol D9 as the IS, a Lower Limit of Quantification (LLOQ) of 6 ng/mL was achieved in rat plasma [1]. This level of sensitivity is critical for accurately defining the terminal elimination phase in pharmacokinetic studies, which would be difficult to achieve without the use of a stable isotope-labeled internal standard to correct for matrix effects and analyte loss [1].

Assay Sensitivity Method Validation Pharmacokinetics

iso-Nadolol (tert-Butyl-d9): Optimized Application Scenarios for Analytical and Preclinical Workflows


Internal Standard for LC-MS/MS Quantification of Nadolol in Preclinical Pharmacokinetic Studies

iso-Nadolol (tert-Butyl-d9) is the optimal choice as an internal standard for the quantitative analysis of Nadolol in biological matrices (e.g., plasma, serum, urine) using HPLC-MS/MS. Its distinct MRM transition (e.g., m/z 319.20 → 255.00) ensures no cross-talk with the analyte (m/z 310.20 → 254.10), enabling precise and accurate quantification over a wide dynamic range (e.g., 6–3000 ng/mL) [1]. This application is critical for generating reliable pharmacokinetic parameters (AUC, Cmax, t1/2) in rodent and non-rodent models.

Method Development and Validation for ANDA Submissions

This deuterated compound is essential for developing and validating robust bioanalytical methods in support of Abbreviated New Drug Applications (ANDAs) for generic Nadolol formulations. The use of a stable isotope-labeled internal standard is a cornerstone of FDA bioanalytical method validation guidance, as it corrects for matrix effects and recovery inconsistencies, thereby ensuring the method meets stringent regulatory criteria for accuracy and precision [1].

Environmental Fate and Contaminant Monitoring Studies

iso-Nadolol (tert-Butyl-d9) can be employed as a stable isotope-labeled internal standard for the accurate quantification of pharmaceutical contaminants, such as Nadolol, in environmental samples (e.g., surface water, wastewater effluent) using LC-MS/MS. Its use mitigates matrix effects common in complex environmental samples, allowing for reliable assessment of the compound's environmental occurrence and fate [1].

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